

A Comparative Analysis of Experimental and Computed Properties of 4-Chlorotoluene

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Compound of Interest

Compound Name: 4-Chlorotoluene

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This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of **4-chlorotoluene** (C₇H₇Cl), a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] An objective evaluation of its physicochemical characteristics is crucial for process optimization, safety assessments, and regulatory compliance. This document summarizes key data, outlines methodologies for its determination, and presents a logical workflow for property analysis.

Comparison of Physicochemical Properties

The following table summarizes the available experimental data for **4-chlorotoluene** and compares it with computationally derived values. This side-by-side analysis highlights the predictive accuracy of current computational models for this compound.

Property	Experimental Value	Computed Value
Molecular Weight	126.58 g/mol [2][3]	126.583 g/mol [2]
Melting Point	6-8 °C[4], 7.5 °C[3]	Not Commonly Computed
Boiling Point	162 °C[4], 162.4 °C[3]	Not Commonly Computed
Density	1.07 g/mL at 25 °C[4], 1.0697 g/cm ³ at 20 °C[3]	Not Commonly Computed
Flash Point	49 °C[5], 51 °C[4]	Not Commonly Computed
Vapor Pressure	10 mmHg at 45 °C[3][4]	3.4±0.3 mmHg at 25°C
LogP (Octanol-Water Partition Coefficient)	3.33[3]	3.27
Refractive Index	n _{20/D} 1.52[4]	Not Commonly Computed
Water Solubility	<0.1 g/100 mL at 20 °C[3]	Not Commonly Computed

Methodologies for Property Determination

A clear understanding of the methodologies used to obtain the above data is essential for accurate interpretation and application in a research context.

Experimental Protocols

The experimental values presented are determined through well-established laboratory techniques designed to ascertain the physicochemical properties of chemical substances.

- **Melting Point Determination:** The melting point of a solid is the temperature at which it transitions to a liquid.[1] A common method involves placing a small, powdered sample in a capillary tube and heating it in a calibrated apparatus, such as a Mel-Temp or Thiele tube.[6] The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. Pure compounds typically exhibit a sharp melting point with a narrow range.[6]
- **Boiling Point Determination:** The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] Standard methods include

distillation and the capillary method.[7][8] In a simple distillation, the temperature at which the liquid actively boils and its vapor condenses is recorded.[9] The capillary method involves inverting a sealed capillary tube in a small sample of the liquid; the boiling point is the temperature at which a steady stream of bubbles emerges, and upon slight cooling, the liquid is drawn back into the capillary tube.[8]

- **Density Measurement:** Density is the mass of a substance per unit volume.[5] For liquids like **4-chlorotoluene**, density is often measured using a pycnometer, a flask with a precise volume.[10] The pycnometer is weighed empty, then filled with the liquid and weighed again to determine the mass of a known volume.[10] Other methods include the use of hydrometers, which measure density based on buoyancy, and oscillating U-tube density meters.[5][10]

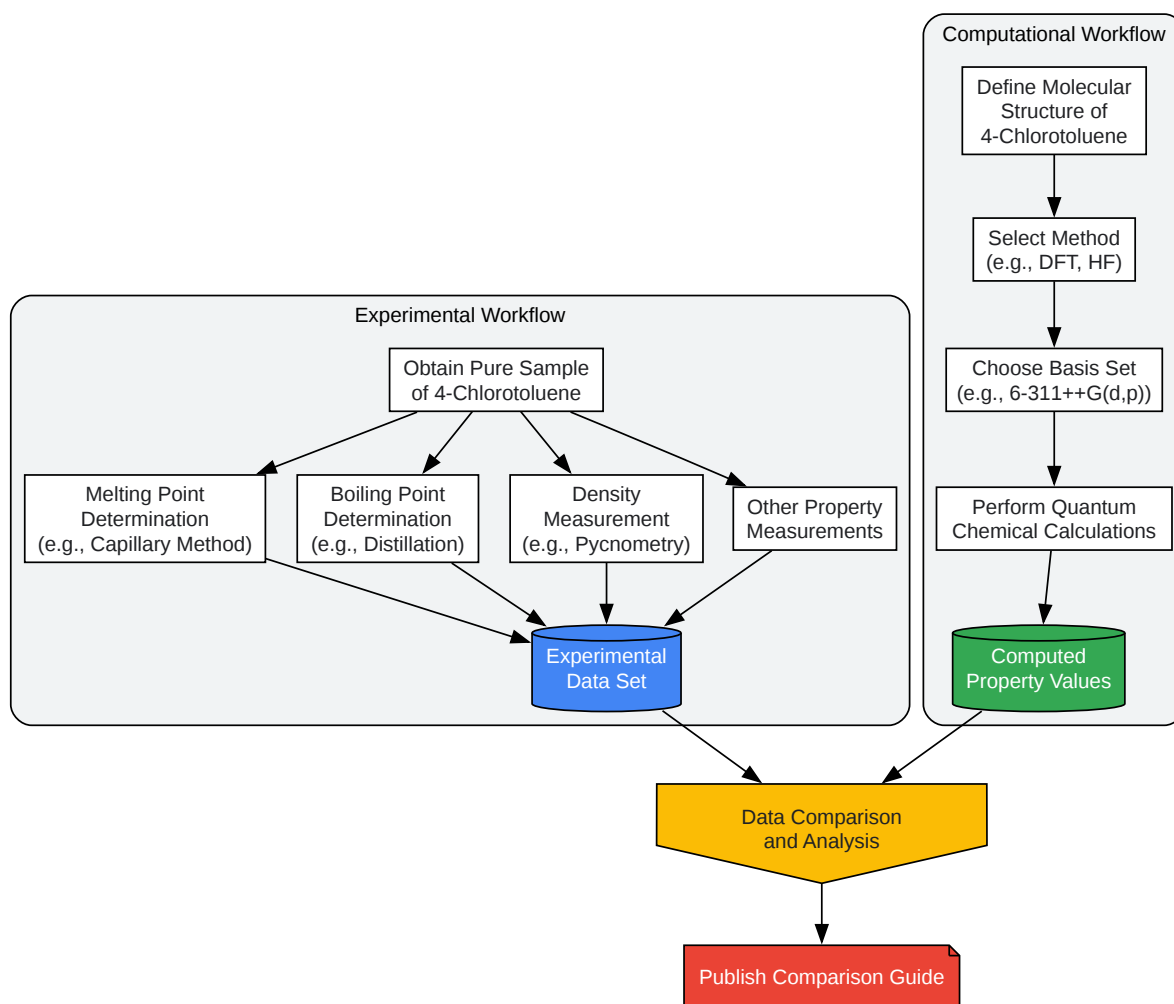
Computational Methodologies

Computational chemistry provides theoretical estimates of molecular properties, offering a valuable complement to experimental data. These predictions are derived from quantum mechanical calculations.

- **Density Functional Theory (DFT):** DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.[11] For **4-chlorotoluene**, calculations using the B3LYP hybrid functional with basis sets such as 6-31G(d,p) and 6-311++G(d,p) have been employed to optimize the molecular geometry and predict vibrational frequencies.[11]
- **Hartree-Fock (HF) Theory:** The Hartree-Fock method is another ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state.[11] Similar to DFT, HF calculations for **4-chlorotoluene** have been performed with basis sets like 6-31G(d,p) and 6-311++G(d,p) to study its molecular and vibrational structure.[11]
- **Basis Sets:** The accuracy of both DFT and HF calculations is highly dependent on the basis set used, which is a set of functions used to create the molecular orbitals. The 6-31G and 6-311G series are Pople-style basis sets, with additions like 'd,p' indicating polarization functions and '++' indicating diffuse functions, which are important for accurately describing electron distribution.[11]

Workflow for Property Comparison

The following diagram illustrates the logical workflow for comparing the experimental and computed properties of a chemical compound like **4-chlorotoluene**.



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